Cas no 33241-76-8 (1-ethyl-4-(nitromethyl)benzene)
1-ethyl-4-(nitromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-ethyl-4-(nitromethyl)-
- p-ethylphenylnitromethane
- 1-ethyl-4-(nitromethyl)benzene
- EN300-1803273
- 33241-76-8
- SCHEMBL9610841
-
- Inchi: 1S/C9H11NO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3
- InChI Key: YBYBHBCZRAEWKX-UHFFFAOYSA-N
- SMILES: [O-][N+](CC1C=CC(=CC=1)CC)=O
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
1-ethyl-4-(nitromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803273-0.05g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-0.1g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-0.25g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-0.5g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-1.0g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1803273-2.5g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-5.0g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1803273-10.0g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1803273-1g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1803273-5g |
1-ethyl-4-(nitromethyl)benzene |
33241-76-8 | 5g |
$2858.0 | 2023-09-19 |
1-ethyl-4-(nitromethyl)benzene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-ethyl-4-(nitromethyl)benzene
Chemical Profile of 1-ethyl-4-(nitromethyl)benzene (CAS No. 33241-76-8)
1-ethyl-4-(nitromethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 33241-76-8, is a significant organic compound that has garnered attention in the field of pharmaceutical and fine chemical synthesis. This compound belongs to the class of aromatic hydrocarbons modified with ethyl and nitromethyl substituents, which endows it with unique reactivity and potential applications in synthetic chemistry. The presence of both ethyl and nitromethyl groups makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for the development of novel molecular architectures.
The structural framework of 1-ethyl-4-(nitromethyl)benzene consists of a benzene ring substituted at the 1-position with an ethyl group and at the 4-position with a nitromethyl group. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with other chemical entities. The electron-withdrawing nature of the nitromethyl group enhances the electrophilicity of the aromatic ring at positions ortho and para to it, making these regions susceptible to nucleophilic attack. Simultaneously, the ethyl group at the 1-position introduces steric hindrance and can participate in various substitution reactions, further broadening the synthetic possibilities.
In recent years, 1-ethyl-4-(nitromethyl)benzene has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its reactivity allows for facile functionalization, enabling chemists to construct complex molecules with precision. One notable application lies in the development of bioactive scaffolds that exhibit antimicrobial and anti-inflammatory properties. The nitromethyl moiety, in particular, has been shown to enhance binding affinity to biological targets, making it a valuable component in medicinal chemistry efforts aimed at designing next-generation therapeutics.
Recent advancements in synthetic methodologies have highlighted the utility of 1-ethyl-4-(nitromethyl)benzene in cross-coupling reactions, which are fundamental to modern drug discovery. For instance, studies have demonstrated its role as a precursor in palladium-catalyzed coupling reactions, allowing for the introduction of aryl groups at various positions on the benzene core. These transformations have been instrumental in generating libraries of heterocyclic compounds that exhibit promising biological activity. The ability to diversify the structure while maintaining the integrity of key pharmacophoric elements underscores the importance of this compound in synthetic organic chemistry.
The pharmaceutical industry has also leveraged 1-ethyl-4-(nitromethyl)benzene for its potential in developing treatments for neurological disorders. Researchers have investigated its derivatives as candidates for modulating neurotransmitter activity, particularly in contexts where precise targeting is required. The combination of electronic effects from the nitromethyl group and steric influences from the ethyl substituent allows for fine-tuning of molecular properties such as solubility and receptor binding affinity. Such attributes are critical for optimizing drug-like characteristics and improving therapeutic efficacy.
From an industrial perspective, 1-ethyl-4-(nitromethyl)benzene serves as a building block for specialty chemicals used in agrochemicals and materials science. Its derivatives have been employed in formulating pesticides that exhibit improved environmental compatibility while maintaining high efficacy against pests. Additionally, its incorporation into polymer precursors has led to novel materials with enhanced mechanical strength and thermal stability, demonstrating its versatility beyond traditional pharmaceutical applications.
The synthesis of 1-ethyl-4-(nitromethyl)benzene itself is an intriguing process that exemplifies modern organic synthesis techniques. Traditional methods often involve nitration followed by alkylation or vice versa, requiring careful control of reaction conditions to avoid unwanted side products. However, recent innovations have introduced more efficient pathways, including catalytic methods that minimize waste and improve yield. These advancements align with global trends toward sustainable chemistry practices, ensuring that production processes remain environmentally responsible while meeting increasing demand.
In conclusion,1-ethyl-4-(nitromethyl)benzene (CAS No. 33241-76-8) is a multifaceted compound with significant implications across multiple domains of chemistry and related sciences. Its unique structural features enable diverse applications, from pharmaceutical development to industrial manufacturing, underscoring its importance as a synthetic intermediate. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in both academic research and commercial innovation.
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